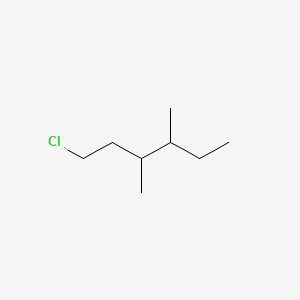
Hexane, 1-chloro-3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 1-chloro-3,4-dimethyl- is an organic compound belonging to the class of chlorinated hydrocarbons It is a derivative of hexane, where two methyl groups are attached to the third and fourth carbon atoms, and a chlorine atom is attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane, 1-chloro-3,4-dimethyl- can be synthesized through several methods. One common approach involves the chlorination of 3,4-dimethylhexane. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and a catalyst, such as ultraviolet light or a radical initiator, to facilitate the substitution of a hydrogen atom with a chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of hexane, 1-chloro-3,4-dimethyl- may involve large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hexane, 1-chloro-3,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases, such as sodium ethoxide or potassium tert-butoxide, are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: Alkenes, such as 3,4-dimethyl-1-hexene.
Oxidation Reactions: Ketones or carboxylic acids, such as 3,4-dimethylhexan-2-one.
Aplicaciones Científicas De Investigación
Hexane, 1-chloro-3,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of hexane, 1-chloro-3,4-dimethyl- involves its reactivity due to the presence of the chlorine atom. The chlorine atom makes the compound more susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of intermediates in substitution or elimination reactions.
Comparación Con Compuestos Similares
Hexane, 1-chloro-3,4-dimethyl- can be compared with other similar compounds, such as:
Hexane, 1-chloro-: Lacks the additional methyl groups, leading to different reactivity and properties.
Hexane, 3,4-dimethyl-: Does not contain the chlorine atom, resulting in different chemical behavior.
Hexane, 1-bromo-3,4-dimethyl-: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Propiedades
Número CAS |
2350-26-7 |
|---|---|
Fórmula molecular |
C8H17Cl |
Peso molecular |
148.67 g/mol |
Nombre IUPAC |
1-chloro-3,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-7(2)8(3)5-6-9/h7-8H,4-6H2,1-3H3 |
Clave InChI |
FKUBXWPGZAKUSU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


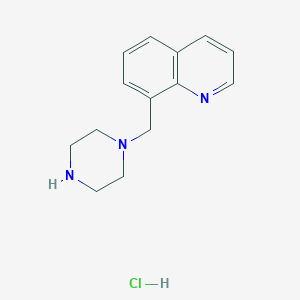
![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)

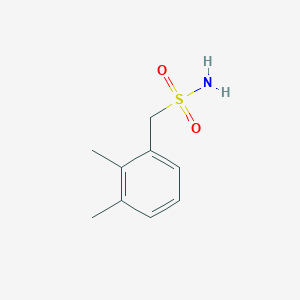

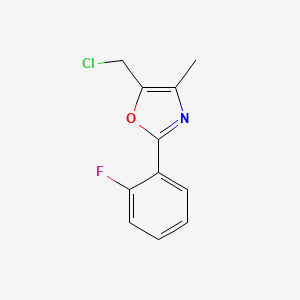

![4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189449.png)
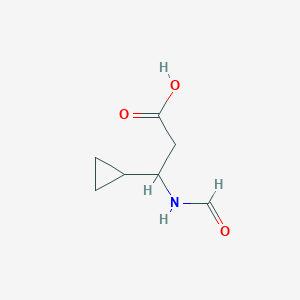
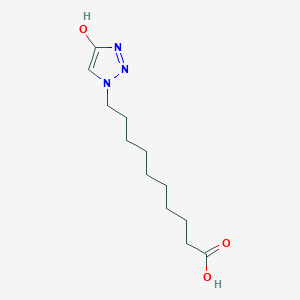
![6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)
![1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13189463.png)
![[2-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B13189465.png)

